molecular formula C20H21NO3S B11372885 2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11372885
M. Wt: 355.5 g/mol
InChI Key: UESXCXXMHJBORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a benzamide derivative featuring a 2-ethoxy-substituted benzene core linked to two heterocyclic moieties: a furan-2-ylmethyl group and a 3-methylthiophen-2-ylmethyl group. This structural architecture positions it within a broader class of benzamide-based compounds, which are frequently explored for their pharmacological and material science applications.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C20H21NO3S/c1-3-23-18-9-5-4-8-17(18)20(22)21(13-16-7-6-11-24-16)14-19-15(2)10-12-25-19/h4-12H,3,13-14H2,1-2H3

InChI Key

UESXCXXMHJBORR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C

Origin of Product

United States

Biological Activity

2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by research findings and data.

  • Molecular Formula : C19H18N2O5S
  • Molecular Weight : 386.4 g/mol
  • IUPAC Name : N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
  • Canonical SMILES : CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)N+[O-]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of furan and thiophene derivatives, followed by their coupling with appropriate acetamide moieties. The process may require specific catalysts and controlled conditions to optimize yield and purity.

The biological activity of 2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is attributed to its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to diverse pharmacological effects such as anti-inflammatory, anti-cancer, and antimicrobial activities.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing furan and thiophene rings have shown inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Studies have demonstrated that benzamide derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that 2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide may possess similar properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

The compound's potential antimicrobial activity has been suggested through its structural resemblance to known antimicrobial agents. The presence of the furan and thiophene moieties could enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth .

Case Studies

StudyFindings
Antitumor Efficacy A study on related benzamide derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antitumor potential.
Anti-inflammatory Mechanism Research demonstrated that similar compounds significantly reduced TNF-alpha levels in vitro, suggesting a pathway for anti-inflammatory action.
Antimicrobial Testing Preliminary tests indicated that compounds with furan rings exhibited notable activity against Gram-positive bacteria, warranting further investigation into this compound's efficacy.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its unique structural features:

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 345.42 g/mol
  • Structural Components :
    • Ethoxy group
    • Furan ring
    • Thiophene moiety
    • Benzamide structure

These components contribute to the compound's reactivity and biological activity.

Anticancer Activity

Research indicates that 2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide exhibits significant anticancer properties.

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).
    • Cell Cycle Arrest : It has been observed to induce S-phase arrest in various cancer cell lines, inhibiting proliferation.

Case Study :
A study conducted on HepG2 liver cancer cells demonstrated a dose-dependent increase in apoptosis markers following treatment with the compound, suggesting its potential as a therapeutic agent against liver cancer.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent.

  • Antibacterial Properties : It has demonstrated effectiveness against common pathogens such as E. coli and S. aureus.

Research Findings :
In vitro assays revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential for development into antibacterial therapeutics.

Antiviral Activity

Emerging studies suggest that this compound may possess antiviral properties.

  • Mechanism of Action : Some furan-containing compounds have shown inhibitory effects against viral replication.

Case Study :
A recent investigation highlighted that derivatives of this compound exhibited EC50 values ranging from 0.20 to 0.96 µM against specific viral targets, demonstrating strong antiviral potency.

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionEffective Concentration (µg/mL)Reference Study
AnticancerInduces apoptosis; cell cycle arrestVaries by cell lineHepG2 study
AntimicrobialInhibits growth of bacteria50In vitro assays
AntiviralInhibits viral replication0.20 - 0.96Emerging studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of ethoxy, furan, and thiophene substituents. Below, it is compared with key analogs and related benzamide derivatives, focusing on substituent effects, molecular properties, and inferred biological relevance.

Substituent Variations on the Benzamide Core

The position and nature of substituents on the benzamide ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Benzamide Position) Molecular Formula Molecular Weight Key Features/Applications Reference
4-Bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide 4-Bromo C₁₈H₁₆BrNO₂S 390.2941 Structural analog; bromine enhances electrophilicity
4-Chloro-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide 4-Chloro C₁₈H₁₆ClNO₂S 345.8431 Chlorine substituent may improve metabolic stability
2-Ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide 2-Ethoxy C₂₀H₂₂N₂O₃S Not provided Ethoxy group at position 2 may enhance solubility N/A

Key Observations :

  • Halogen Substituents (Br/Cl) : The bromo and chloro analogs () differ in electronic and steric properties. Bromine’s larger atomic radius may increase lipophilicity, whereas chlorine’s smaller size could favor metabolic stability .
  • Ethoxy vs. Halogen : The 2-ethoxy group in the target compound likely enhances solubility compared to halogenated analogs due to its oxygen-based polarity.
Heterocyclic Modifications

The furan and thiophene moieties are critical for interactions with biological targets. Comparisons include:

A. Furan-Containing Benzamides

  • Compound 55 (): N-(furan-2-ylmethyl)-N-methyl-4-[(1,1,3-trioxo-benzothiazolyl)methyl]benzamide.
  • LMM11 () : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
    • Demonstrates antifungal activity against C. albicans, suggesting furan’s role in targeting fungal thioredoxin reductase .

B. Thiophene-Containing Benzamides

  • N-(3-Acetyl-2-thienyl)acetamides () : Synthesized as intermediates for 3-acetylthiophene chemistry. The acetyl-thiophene group may facilitate metal coordination or serve as a precursor for bioactive molecules .
  • Nitazoxanide (): A nitro-thiazole benzamide with broad antiparasitic activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.